molecular formula C18H21F2N3O4S2 B2580734 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide CAS No. 897622-18-3

4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Cat. No.: B2580734
CAS No.: 897622-18-3
M. Wt: 445.5
InChI Key: DVVBRXSBYUXWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a piperazine core, a scaffold recognized for its significant pharmacological potential. Piperazine-based compounds represent a key area in modern medicinal chemistry, demonstrating a broad spectrum of bioactivities that include antiviral properties . This compound is intended for research applications only, specifically for investigators exploring novel therapeutic agents. The structural architecture of this molecule, featuring dual sulfonamide groups and fluorinated aromatic rings, suggests potential for high-affinity interactions with biological targets. This design is conceptually similar to advanced inhibitors developed for underexploited viral targets, such as the HIV-1 Capsid (CA) protein . Benzenesulfonamide-containing compounds have been shown to bind to the CA protein, disrupting both early and late stages of the viral replication cycle, which is a promising mechanism of action for overcoming drug resistance . Researchers can utilize this compound as a chemical tool for probing viral assembly mechanisms or as a lead structure for the development of novel antiviral agents with a potentially dual-stage inhibitory profile. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17(6-2-15)22-10-12-23(13-11-22)28(24,25)14-9-21-29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVBRXSBYUXWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, a complex synthetic compound, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The compound features:

  • Fluoro group at the para position of the benzamide moiety.
  • Sulfonyl group attached to a piperazine ring.
  • An ethyl linker connecting the sulfonamide and benzene rings.

These structural components contribute to its unique pharmacological profile, enhancing solubility and binding affinity towards biological targets .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

The compound has demonstrated efficacy against various bacterial strains. Its mechanism includes inhibition of protein synthesis and nucleic acid production, making it a potential candidate for treating infections caused by resistant strains .

2. Enzyme Inhibition

As a carbonic anhydrase inhibitor, it enhances dopaminergic tone and normalizes neuroplasticity. This suggests potential applications in neuropharmacology, particularly concerning addiction and behavioral sensitization .

3. Anticancer Properties

Preliminary studies indicate that the compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these pathways .

The compound binds selectively to specific receptors or enzymes, inhibiting their activity. The presence of the sulfonyl group enhances binding affinity compared to similar compounds, making it a valuable candidate for drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
4-Fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide)Lacks sulfonyl groupDifferent pharmacological profile
4-Fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide)Contains methoxynaphthalene groupVariability in receptor interaction
4-Fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide)Chlorine substitution instead of fluorinePotentially altered biological activity

The table illustrates how variations in structural features can lead to differences in biological activity, highlighting the importance of specific functional groups in drug design .

Study on Antimicrobial Effects

A study evaluated the antimicrobial activity of various sulfonamides, including our compound, against Gram-positive bacteria. The results showed significant bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 15.625 µM to 62.5 µM for certain strains .

Behavioral Sensitization Study

In another investigation focusing on behavioral sensitization induced by nicotine, the administration of the compound at varying doses significantly attenuated locomotor activity in mice. This suggests its potential role in managing addiction-related behaviors .

Scientific Research Applications

Pharmacological Activity

Research indicates that 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes involved in various diseases. The compound has shown promise in:

  • Inhibiting Enzymatic Activity : It binds to specific receptors or enzymes, inhibiting their activity, which is crucial for its proposed therapeutic effects. The presence of the sulfonyl group enhances its solubility and binding affinity compared to similar compounds .
  • Anticancer Research : Preliminary studies suggest that this compound may have applications in cancer therapy by targeting pathways associated with tumor growth and proliferation.

Case Studies

  • Targeting Inflammatory Pathways : In a study focusing on inflammatory responses, the compound demonstrated the ability to modulate key signaling pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
  • Neuropharmacology : Investigations into the neuropharmacological effects have revealed that it may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

Synthetic Applications

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : Initial synthesis involves creating the piperazine derivative.
  • Sulfonylation Reaction : The introduction of the sulfonyl group enhances the compound's biological activity.
  • Final Coupling Reaction : The final step involves coupling with an ethyl linker to create the target compound.

This multi-step synthesis emphasizes the importance of careful reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and sulfonyl groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Insights
Acidic HydrolysisHCl (6M), reflux, 24 hrsCleavage of sulfonamide bond → 4-fluorobenzenesulfonic acid + piperazine-ethylamine derivativeProtonation of sulfonamide oxygen increases electrophilicity, facilitating bond cleavage.
Basic HydrolysisNaOH (2M), 80°C, 12 hrsPartial deprotonation of sulfonamide → formation of sodium sulfonate saltsNucleophilic hydroxide attack at sulfur center, stabilized by electron-withdrawing fluorine groups.

Reduction Reactions

The sulfonyl group can be reduced to thioether or thiol derivatives:

Reagent Conditions Products Yield Notes
LiAlH₄Anhydrous THF, 0°C→RTReduction of sulfonyl to thioether (-S-)~45%Steric hindrance from fluorophenyl groups limits efficiency.
NaBH₄/CuIMeOH, 50°C, 6 hrsPartial reduction to sulfinic acid (-SO₂H)<20%Mild conditions favor incomplete reduction.

Substitution Reactions

Electrophilic aromatic substitution (EAS) is hindered by electron-withdrawing fluorine atoms, but nucleophilic substitution at the piperazine nitrogen is feasible:

Reaction Type Reagent Products Key Observations
Nucleophilic SubstitutionAlkyl halides (e.g., CH₃I)N-alkylation of piperazine → quaternary ammonium saltsPiperazine’s tertiary nitrogen acts as a nucleophile .
Aromatic NitrationHNO₃/H₂SO₄, 0°CLimited meta-nitration on fluorophenyl ringsFluorine’s deactivating effect reduces reactivity; minor products.

Oxidation Reactions

Controlled oxidation targets the sulfur atom or ethyl linkage:

Reagent Conditions Products Mechanism
H₂O₂ (30%)Acetic acid, 60°C, 8 hrsSulfone formation (no observed overoxidation)Peracid-mediated oxidation at sulfur, stabilized by adjacent electron-deficient arenes.
KMnO₄H₂O, 25°C, 24 hrsOxidative cleavage of ethyl chain → carboxylic acid derivativesRadical intermediates inferred; low yield due to competing side reactions.

Complexation and Chelation

The piperazine nitrogen and sulfonamide oxygen can coordinate metal ions:

Metal Ion Conditions Complex Type Application Relevance
Cu(II)Ethanol, pH 7.4, 25°COctahedral coordinationPotential catalysis in oxidation reactions; structural studies.
Fe(III)Aqueous buffer, pH 6.0Ternary complexesExplored for magnetic resonance imaging (MRI) contrast agents.

Stability Under Physiological Conditions

WAY-324631 demonstrates moderate stability in simulated biological environments:

Condition Half-Life Degradation Products
Phosphate buffer (pH 7.4)48 hrsHydrolyzed sulfonamide (~12%), unchanged parent (~88%)
Human liver microsomes6 hrsOxidized piperazine metabolites

Key Structural Influences on Reactivity

  • Fluorine Substituents : Decrease electron density at aromatic rings, directing EAS to meta positions and reducing reaction rates.

  • Piperazine Motif : Tertiary nitrogen enables alkylation and metal coordination, while the sulfonyl group stabilizes negative charge during hydrolysis .

  • Ethyl Sulfonyl Linker : Susceptible to oxidative cleavage but resistant to nucleophilic attack due to steric protection.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing enzyme inhibitors or metal-binding therapeutics. Further studies are needed to explore its catalytic applications and optimize reaction yields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound shares core features with several analogs, differing primarily in substituent groups and linkage positions. Key comparisons include:

A. Piperazine Substitutions

Compound 6h (): 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine Structural difference: Replaces the ethyl-sulfonyl bridge with a 3-sulfamoylaminophenyl group. Impact: The bulkier bis(4-fluorophenyl)methyl group increases molecular weight (MW: ~590 g/mol vs. target compound’s estimated MW of ~480 g/mol) and may reduce solubility . Melting Point (MP): 175–178°C (cf.

Compound T-08 (): (1,1-dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone Structural difference: Incorporates a cyclopenta-thiophene-dioxide moiety instead of the benzenesulfonamide group.

B. Sulfonamide Linkage Variations

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (–12) :

  • Structural difference : Features a double sulfonamide group and a 2,3-dimethylphenyl substituent.
  • Impact : Increased steric hindrance may reduce metabolic clearance but complicate synthetic yield (28% reported in ) .

N-(4-Methoxyphenyl)benzenesulfonamide () :

  • Structural difference : Methoxy group at the para position instead of fluorine.
  • Impact : Methoxy’s electron-donating nature may alter electronic properties, affecting receptor affinity compared to fluorine’s electronegativity .

Physicochemical and Pharmacological Properties

Property Target Compound Compound 6h () N-(4-Methoxyphenyl)benzenesulfonamide ()
Molecular Weight ~480 g/mol (estimated) ~590 g/mol ~307 g/mol
Melting Point Not reported 175–178°C Not reported
Fluorine Content 2 fluorine atoms 2 fluorine atoms 0 fluorine atoms
Synthetic Yield Not reported 28% (similar analogs in ) 75% ()
  • Solubility : Fluorinated analogs (e.g., target compound, 6h) exhibit lower aqueous solubility compared to methoxy-substituted derivatives due to increased hydrophobicity .

Key Research Findings and Implications

Fluorine’s Role : Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions, as observed in multiple analogs .

Piperazine Flexibility : The piperazine ring’s conformational adaptability (e.g., in ’s acetamide derivative) allows tuning of steric and electronic properties for target engagement .

Q & A

Q. What are the recommended synthetic routes for this compound, and what intermediates are critical?

The synthesis involves sulfonylation of a piperazine precursor. Key intermediates include 4-(4-fluorophenyl)piperazine and fluorobenzenesulfonyl chloride. Reaction steps may involve nucleophilic substitution of the piperazine nitrogen with a sulfonyl ethyl group, followed by coupling to the fluorobenzenesulfonamide moiety. Similar syntheses for piperazine sulfonamides emphasize controlled reaction temperatures (60–80°C) and anhydrous conditions to avoid hydrolysis .

Q. How can structural integrity be confirmed post-synthesis?

Use X-ray crystallography to resolve the crystal structure (as demonstrated for analogous sulfonamides in and ) and NMR spectroscopy (¹H/¹³C, ¹⁹F) to verify substituent positions. For example, ¹⁹F NMR can distinguish between aromatic and sulfonyl fluorine environments .

Q. What analytical methods ensure purity ≥95%?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and liquid chromatography–mass spectrometry (LC-MS) are standard. Purity thresholds should align with pharmacopeial guidelines for research compounds .

Q. Which biological targets are prioritized based on structural analogs?

Piperazine sulfonamides commonly target serine proteases (e.g., trypsin-like enzymes) and G-protein-coupled receptors (GPCRs) . Preliminary screens should include enzyme inhibition assays (e.g., fluorogenic substrates) and receptor binding studies using radiolabeled ligands .

Q. What storage conditions preserve compound stability?

Store in airtight containers under inert gas (argon) at –20°C. Degradation studies for related sulfonamides indicate sensitivity to moisture and UV light; stability should be monitored via periodic HPLC .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Introduce polar groups (e.g., hydroxyethyl) to the piperazine ring or replace the sulfonamide with a sulfone to enhance aqueous solubility. Fluorine atoms improve metabolic stability by reducing cytochrome P450-mediated oxidation, as seen in trifluoromethyl-containing analogs .

Q. What computational strategies predict binding modes with target proteins?

Perform molecular docking using crystal structures of homologous proteins (e.g., PDB entries for serine proteases) and validate with molecular dynamics (MD) simulations (≥100 ns trajectories). Adjust force fields to account for fluorine’s electronegativity and sulfonyl group geometry .

Q. How to resolve contradictions in bioactivity data across assay models?

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may arise from membrane permeability issues in cell assays. Use permeability enhancers (e.g., cyclodextrins) or quantify intracellular compound levels via LC-MS .

Q. What SAR strategies improve potency against resistant strains or mutants?

Systematically modify the piperazine ring (e.g., N-alkylation, aryl substitution) and sulfonamide linker (e.g., sulfone, sulfonimidate). Compare activity against wild-type vs. mutant enzymes (e.g., fluoroquinolone-resistant bacterial strains) .

Q. How to address low aqueous solubility in formulation for in vivo studies?

Use nanoparticle encapsulation (e.g., PLGA polymers) or prepare water-soluble prodrugs (e.g., phosphate esters). Co-solvents like PEG 400 or β-cyclodextrin complexes are effective for intravenous administration .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueParametersReference
¹H NMRδ 7.8–8.2 ppm (aromatic H), δ 3.5–4.0 ppm (piperazine CH₂)
¹⁹F NMRδ –110 ppm (sulfonyl F), δ –115 ppm (aryl F)
X-ray DiffractionSpace group P2₁/c, Z = 4

Table 2: In Vitro Assay Conditions for Enzyme Inhibition

ParameterOptimal ValueReference
SubstrateBoc-Gln-Ala-Arg-AMC (trypsin-like proteases)
Incubation Time30 min, 37°C
Detection MethodFluorescence (λₑₓ 380 nm, λₑₘ 460 nm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.